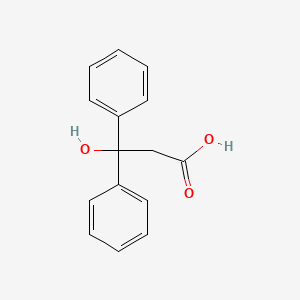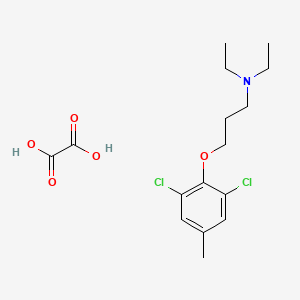![molecular formula C13H16Cl3NO B4908668 1-[3-(2,4,6-trichlorophenoxy)propyl]pyrrolidine](/img/structure/B4908668.png)
1-[3-(2,4,6-trichlorophenoxy)propyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,4,6-Trichlorophenoxy)propyl]pyrrolidine is an organic compound with the molecular formula C₁₃H₁₆Cl₃NO It is characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a 2,4,6-trichlorophenoxy group
Preparation Methods
The synthesis of 1-[3-(2,4,6-trichlorophenoxy)propyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4,6-trichlorophenol and 3-chloropropylamine.
Reaction Conditions: The 2,4,6-trichlorophenol is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form 3-(2,4,6-trichlorophenoxy)propylamine.
Cyclization: The intermediate 3-(2,4,6-trichlorophenoxy)propylamine is then subjected to cyclization with pyrrolidine under reflux conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(2,4,6-Trichlorophenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the trichlorophenoxy group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the phenoxy group, using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2,4,6-Trichlorophenoxy)propyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2,4,6-trichlorophenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.
Comparison with Similar Compounds
1-[3-(2,4,6-Trichlorophenoxy)propyl]pyrrolidine can be compared with other similar compounds, such as:
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine: This compound has two chlorine atoms on the phenoxy group instead of three, which may result in different chemical and biological properties.
1-[3-(2,4,6-tribromophenoxy)propyl]pyrrolidine:
1-[3-(2,4,6-trifluorophenoxy)propyl]pyrrolidine: Fluorine atoms can enhance the stability and lipophilicity of the compound, making it suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2,4,6-trichlorophenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO/c14-10-8-11(15)13(12(16)9-10)18-7-3-6-17-4-1-2-5-17/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEZBAWEEOTSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4908590.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-iodobenzamide](/img/structure/B4908609.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4908615.png)
![4-{2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B4908626.png)
![N'-cycloheptyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B4908635.png)
![(5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4908636.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4908645.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B4908667.png)
![methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B4908671.png)
![2-(4-chlorophenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4908678.png)

![2-[1-benzyl-2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4908685.png)
![N-(4-fluoro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4908693.png)
